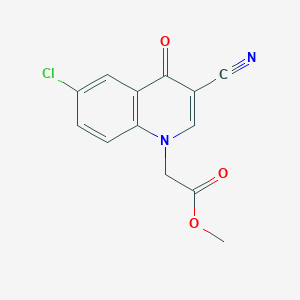

Methyl 2-(6-chloro-3-cyano-4-oxoquinolin-1(4H)-yl)acetate

Description

Methyl 2-(6-chloro-3-cyano-4-oxoquinolin-1(4H)-yl)acetate is a quinoline derivative characterized by a chloro substituent at position 6, a cyano group at position 3, and a 4-oxo moiety on the quinoline core. The compound features an acetoxy methyl ester group at the N1 position of the heterocyclic ring. The presence of electron-withdrawing groups (Cl, CN) and the ester functionality in this compound may influence its reactivity, solubility, and biological interactions .

Properties

Molecular Formula |

C13H9ClN2O3 |

|---|---|

Molecular Weight |

276.67 g/mol |

IUPAC Name |

methyl 2-(6-chloro-3-cyano-4-oxoquinolin-1-yl)acetate |

InChI |

InChI=1S/C13H9ClN2O3/c1-19-12(17)7-16-6-8(5-15)13(18)10-4-9(14)2-3-11(10)16/h2-4,6H,7H2,1H3 |

InChI Key |

RDVIBVNFBOFCJN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CN1C=C(C(=O)C2=C1C=CC(=C2)Cl)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-chloro-3-cyano-4-oxoquinolin-1(4H)-yl)acetate typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 6-chloro-3-cyano-4-oxoquinoline.

Formation of Intermediate: The intermediate is formed by reacting 6-chloro-3-cyano-4-oxoquinoline with ethyl chloroacetate in the presence of a base such as sodium hydride.

Cyclization: The intermediate undergoes cyclization to form the quinoline ring structure.

Esterification: The final step involves the esterification of the intermediate with methanol to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common industrial methods include:

Batch Processing: This involves the stepwise addition of reagents and careful control of reaction conditions.

Continuous Flow Processing: This method allows for the continuous production of the compound, improving efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-chloro-3-cyano-4-oxoquinolin-1(4H)-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophilic substitution reactions often require bases like potassium carbonate or sodium hydroxide.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Aminoquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(6-chloro-3-cyano-4-oxoquinolin-1(4H)-yl)acetate has several scientific research applications:

Medicinal Chemistry: It is used as a precursor in the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and viral infections.

Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Chemical Research: It serves as a building block for the synthesis of more complex quinoline derivatives, aiding in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Methyl 2-(6-chloro-3-cyano-4-oxoquinolin-1(4H)-yl)acetate involves its interaction with specific molecular targets:

Molecular Targets: The compound may target bacterial enzymes or proteins, inhibiting their function and leading to antimicrobial effects.

Pathways Involved: It can interfere with DNA synthesis or protein synthesis pathways in microorganisms, leading to their death or inhibition of growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Quinoline Derivatives

The compound’s structural analogs differ primarily in substituent type, position, and functional groups. Below is a comparative analysis:

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The chloro and cyano groups in the target compound enhance electrophilic reactivity compared to methoxy (OCH₃) or methyl (CH₃) substituents in analogs .

Biological Activity: Triazole-thioether derivatives (e.g., ) demonstrate confirmed antifungal activity, suggesting that the quinoline core’s substitution pattern (e.g., Cl, CN) in the target compound could similarly modulate bioactivity.

Physical-Chemical Properties: The cyano group at position 3 in the target compound may lower solubility in polar solvents compared to methoxy-substituted derivatives . Melting Points: Halogenated quinolines (e.g., Cl, Br) typically exhibit higher melting points (>200°C) due to strong intermolecular halogen bonding, whereas methoxy-substituted analogs have lower melting points (~150–180°C) .

Biological Activity

Methyl 2-(6-chloro-3-cyano-4-oxoquinolin-1(4H)-yl)acetate is a synthetic compound belonging to the quinoline family, characterized by its unique structural features including chloro and cyano substitutions. This compound has garnered interest in pharmaceutical research due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₄ClN₃O₃, with a molecular weight of approximately 279.72 g/mol. The presence of both the ester functional group and cyano group enhances its solubility and bioactivity, making it a candidate for further pharmacological studies.

Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, derivatives of quinoline have been shown to inhibit the growth of various cancer cell lines. A notable study demonstrated that related compounds effectively inhibited the growth of human colon adenocarcinoma cells (HT-29), with some derivatives achieving a growth inhibitory dose (GI50) of less than 11 μM .

Antimicrobial Activity

Similar quinoline derivatives have also shown promising antimicrobial activity. For example, methyl 2-(6-chloroquinolin-3-carbonitrile) has been reported to possess antimicrobial properties against a range of pathogens, suggesting that this compound may exhibit comparable effects.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. Interaction studies are essential for understanding these mechanisms, which may include inhibition of key enzymes involved in cancer cell proliferation or microbial survival.

Comparative Analysis with Similar Compounds

To better understand the potential applications of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 2-(6-chloroquinolin-3-carbonitrile) | Quinoline with cyano group | Antimicrobial |

| 6-Chloroquinoline | Basic quinoline structure | Antiparasitic |

| Methyl 2-(5-fluoroquinolin-3-carbonitrile) | Fluorinated variant | Anticancer |

This table illustrates the diversity within quinoline derivatives and their potential applications in medicinal chemistry.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of quinoline derivatives, including those closely related to this compound. For example:

- Anticancer Efficacy : In a study involving various synthesized quinoline derivatives, compounds were tested against HT-29 cancer cells, revealing significant growth inhibition at specific concentrations .

- Antimicrobial Testing : Another research effort focused on evaluating the antimicrobial properties of similar compounds against bacterial strains, demonstrating effectiveness in inhibiting bacterial growth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.